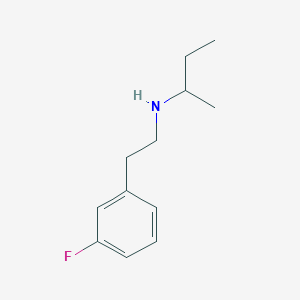
1-(3-Phenylpropyl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylpropyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a phenylpropylamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-phenylpropylamine with a cyclopropanation reagent such as diazomethane in the presence of a palladium catalyst . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts can be optimized for cost-effectiveness and environmental considerations.
化学反应分析
Types of Reactions: 1-(3-Phenylpropyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acidic or basic conditions, nucleophiles such as halides or amines.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted cyclopropane derivatives.
科学研究应用
1-(3-Phenylpropyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antifungal, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
作用机制
The mechanism of action of 1-(3-Phenylpropyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strain energy can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The phenylpropylamine moiety may also contribute to the compound’s overall activity by interacting with hydrophobic pockets in proteins .
相似化合物的比较
3-Phenylpropylamine: Shares the phenylpropylamine moiety but lacks the cyclopropane ring.
Cyclopropanecarboxaldehyde: Contains a cyclopropane ring but differs in functional groups.
Phenethylamine: Similar in structure but with a different arrangement of carbon atoms.
Uniqueness: 1-(3-Phenylpropyl)cyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the phenylpropylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
1-(3-phenylpropyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17N/c13-12(9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2 |
InChI 键 |
HHRAVVNCEXKKLK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCCC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)

![4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)
![9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13527921.png)
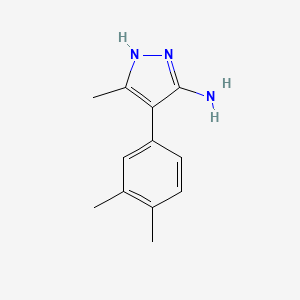
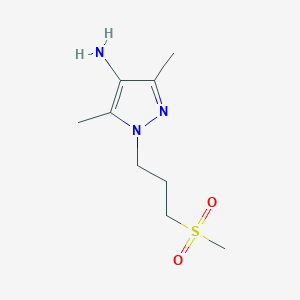
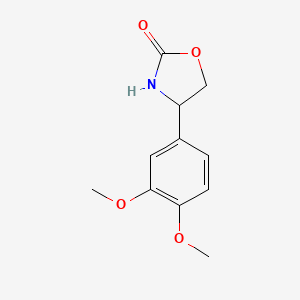
![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
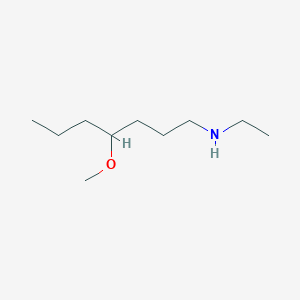
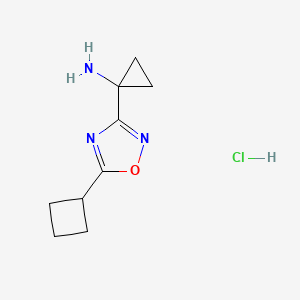
![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)
![11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B13527981.png)
![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)
